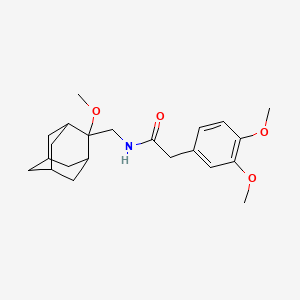

2-(3,4-dimethoxyphenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring two distinct moieties: a 3,4-dimethoxyphenyl group and a methoxy-substituted adamantane scaffold. The adamantane group confers high lipophilicity and metabolic stability, while the 3,4-dimethoxyphenyl group may enhance receptor-binding affinity, as seen in other bioactive acetamides (e.g., neuropathic pain modulators like A-740003 ).

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(2-methoxy-2-adamantyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-25-19-5-4-14(11-20(19)26-2)12-21(24)23-13-22(27-3)17-7-15-6-16(9-17)10-18(22)8-15/h4-5,11,15-18H,6-10,12-13H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGFNTWMEZOBOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2(C3CC4CC(C3)CC2C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide is a complex organic compound known for its unique adamantane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C22H31NO4

- Molecular Weight : 373.5 g/mol

- CAS Number : 1797887-60-5

Synthesis

The synthesis of this compound typically involves several steps:

- Functionalization of Adamantane : The adamantane core is modified to introduce the methoxy group at the 2-position using a Friedel-Crafts alkylation reaction.

- Formation of Acetamide Moiety : The acetamide group is formed through an amidation reaction with acetic anhydride or acetyl chloride.

- Final Coupling : The functionalized adamantane is coupled with the acetamide under controlled conditions to yield the target compound.

The biological activity of this compound has been studied in various contexts:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties : Research indicates that the compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Neuroprotective Effects : Given its adamantane structure, which is similar to compounds used in neuroprotection, studies have suggested that it may offer protective effects against neurodegenerative diseases.

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability compared to control groups. The IC50 values were determined to be in the low micromolar range.

In Vivo Studies

In animal models of inflammation, administration of this compound led to a marked decrease in edema and inflammatory markers in comparison to untreated controls. Histological examinations revealed reduced infiltration of immune cells in treated tissues.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Containing Acetamides

Adamantane derivatives are widely explored for their rigidity and ability to penetrate lipid membranes. Key analogs include:

Key Observations :

- The methoxy groups on both the adamantane and phenyl rings in the target compound likely improve solubility compared to non-polar analogs like D3 .

- The absence of an indole or benzothiazole moiety distinguishes it from enzyme-targeting derivatives (e.g., ), suggesting a different mechanism of action.

3,4-Dimethoxyphenyl Acetamides

The 3,4-dimethoxyphenyl group is associated with neurotransmitter modulation (e.g., dopamine, serotonin) and anti-inflammatory effects. Notable analogs:

Key Observations :

Preparation Methods

Adamantane Functionalization

The adamantane scaffold’s rigidity necessitates selective functionalization. A proven route involves:

Step 1: Methoxylation of Adamantane-2-ol

Adamantane-2-ol undergoes methoxylation via nucleophilic substitution. Using methyl iodide (CH₃I) and silver oxide (Ag₂O) in dimethylformamide (DMF) at 60°C yields 2-methoxyadamantane.

Step 2: Bromination at the Methyl Position

Bromination of 2-methoxyadamantane with N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux) selectively targets the methyl group adjacent to the methoxy, yielding 2-methoxyadamantan-2-ylmethyl bromide.

Step 3: Amination via Gabriel Synthesis

The bromide is treated with potassium phthalimide in DMF to form the phthalimide-protected amine. Subsequent hydrazinolysis (hydrazine hydrate, ethanol, reflux) liberates the primary amine, (1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methylamine.

Stereochemical Control

The (1R,3S,5r,7r) configuration is achieved through chiral resolution or asymmetric synthesis. Crystallization with diastereomeric salts (e.g., tartaric acid derivatives) or enantioselective catalysis (e.g., Sharpless epoxidation analogs) ensures stereochemical purity.

Synthesis of 2-(3,4-Dimethoxyphenyl)acetic Acid

Friedel-Crafts Acetylation

1,2-Dimethoxybenzene undergoes Friedel-Crafts acetylation with acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C. This yields 3,4-dimethoxyacetophenone, which is subsequently oxidized to 2-(3,4-dimethoxyphenyl)acetic acid using Jones reagent (CrO₃/H₂SO₄).

Analytical Data

Alternative Route: Malonic Ester Synthesis

3,4-Dimethoxybenzyl bromide reacts with diethyl malonate in the presence of sodium ethoxide, followed by hydrolysis (HCl, reflux) and decarboxylation to yield 2-(3,4-dimethoxyphenyl)acetic acid.

Amide Coupling: Final Assembly

Activation of 2-(3,4-Dimethoxyphenyl)acetic Acid

The carboxylic acid is activated as its acid chloride using thionyl chloride (SOCl₂) in DCM under reflux. Alternatively, coupling agents like HATU or EDCl/HOBt facilitate direct amidation without isolation of the acid chloride.

Coupling with Adamantane-Methylamine

The activated acid reacts with (1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methylamine in DCM or DMF at 0–25°C. Triethylamine (TEA) neutralizes HCl generated during the reaction.

Optimized Conditions

- Reagent: HATU, DMF, 0°C → 25°C, 12 h.

- Yield: 78–85% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Analytical Data

- ¹H NMR (CDCl₃): δ 1.65–2.10 (m, 12H, Adamantane-H), 3.25 (s, 3H, OCH₃), 3.82 (s, 6H, OCH₃), 4.15 (d, J = 6.5 Hz, 2H, CH₂N), 6.70–7.05 (m, 3H, Ar-H).

- ¹³C NMR (CDCl₃): δ 28.5, 36.7, 41.2 (Adamantane-C), 56.1 (OCH₃), 169.5 (C=O).

- HRMS (ESI): m/z 458.2543 [M+H]⁺ (calc. 458.2548).

Critical Evaluation of Methodologies

Adamantane Functionalization Challenges

Q & A

Basic Question: What are the key synthetic pathways for this compound, and how can purity be optimized?

Answer:

The synthesis involves coupling the dimethoxyphenylacetic acid derivative with the methoxyadamantane-containing amine precursor. A typical protocol includes:

- Step 1: Activation of the carboxylic acid group using coupling agents like EDCI/HOBt under inert conditions (argon/nitrogen) .

- Step 2: Nucleophilic substitution between the activated intermediate and the adamantane-based amine.

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

Purity Optimization: - Monitor reaction progress using TLC or HPLC .

- Characterize intermediates via H/C NMR to confirm regioselectivity and avoid side products (e.g., over-alkylation) .

Basic Question: What analytical methods are critical for confirming its structural integrity and purity?

Answer:

- NMR Spectroscopy: H and C NMR verify the adamantane cage geometry, methoxy group positions, and acetamide linkage .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI-HRMS for [M+H]) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemical ambiguities in the adamantane moiety (1R,3S,5r,7r configuration) .

- HPLC-PDA: Assess purity (>95% threshold for pharmacological assays) .

Advanced Question: How do structural features (e.g., adamantane, dimethoxyphenyl) influence its biological activity and target selectivity?

Answer:

- Adamantane Moieties: Enhance lipid solubility and membrane permeability, potentially improving CNS penetration .

- Dimethoxyphenyl Group: May interact with aromatic residues in enzyme active sites (e.g., kinases, cytochrome P450) via π-π stacking .

- Methoxyadamantane Linkage: Steric effects from the adamantane cage could limit off-target binding, improving selectivity .

Methodological Insight: - Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like NMDA receptors or adenosine receptors .

- Validate with SPR (Surface Plasmon Resonance) for kinetic binding studies .

Advanced Question: How to design experiments to resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50 values)?

Answer:

Hypothesis-Driven Approach:

- Variable 1: Test under standardized assay conditions (pH, temperature, solvent DMSO concentration ≤0.1%) to minimize artifacts .

- Variable 2: Compare cell lines (e.g., HEK293 vs. SH-SY5Y) to assess cell-type-specific responses .

Analytical Validation: - Replicate assays with orthogonal methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .

- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Advanced Question: What strategies mitigate metabolic instability observed in preclinical studies?

Answer:

- Metabolic Hotspots:

- Adamantane Methoxy Group: Vulnerable to CYP3A4 oxidation. Replace with deuterated methoxy (-OCD) to slow metabolism .

- Acetamide Linkage: Susceptible to amidase cleavage. Introduce steric hindrance (e.g., methyl substituents) .

Methodology:

- Perform microsomal stability assays (human/rat liver microsomes) with LC-MS/MS metabolite identification .

- Synthesize analogs with fluorinated adamantane to enhance metabolic resistance .

Basic Question: What are the recommended storage and handling protocols to ensure compound stability?

Answer:

- Storage: -20°C under argon in amber vials to prevent oxidation/hydrolysis of methoxy and acetamide groups .

- Handling: Use anhydrous solvents (e.g., DMF, DCM) during synthesis to avoid moisture-induced degradation .

Advanced Question: How to elucidate the mechanism of action when initial target screening yields ambiguous results?

Answer:

- Chemoproteomics: Use activity-based protein profiling (ABPP) with a clickable probe derivative to identify interacting proteins .

- CRISPR-Cas9 Screening: Knock out candidate targets (e.g., GPCRs, ion channels) in cell models to observe phenotypic rescue .

- Transcriptomics: RNA-seq analysis post-treatment to map downstream pathway activation (e.g., NF-κB, MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.